molecular formula C22H22N2O5S2 B2946105 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105248-94-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2946105
CAS No.: 1105248-94-9
M. Wt: 458.55
InChI Key: XJPHFFHRLWXOGI-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic small molecule of significant interest in advanced chemical and pharmacological research. This compound features a distinctive molecular architecture, integrating a 2,3-dihydro-1,4-benzodioxine group, a thiophene ring, and a sulfamoyl moiety. The sulfamoyl group, characterized by a sulfonamide functionalty, is a privileged structure in medicinal chemistry known to confer key physicochemical properties and is frequently found in molecules that modulate various biological targets . Researchers can leverage this compound as a critical intermediate or building block in the synthesis of more complex molecules, or as a core structure for the development of novel chemical probes . Its structural framework suggests potential for application in diverse areas, including but not limited to, enzyme inhibition, receptor binding studies, and the development of new therapeutic agents. This product is provided for research purposes to support innovation in discovery chemistry and drug development efforts. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-3-15-4-7-17(8-5-15)24(2)31(26,27)20-10-13-30-21(20)22(25)23-16-6-9-18-19(14-16)29-12-11-28-18/h4-10,13-14H,3,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPHFFHRLWXOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound of considerable interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzodioxin moiety and a thiophene carboxamide. The molecular formula is C17H20N2O3SC_{17}H_{20}N_2O_3S, with a molecular weight of approximately 344.42 g/mol. The compound's structure can be represented as follows:

N 2 3 dihydro 1 4 benzodioxin 6 yl 3 4 ethylphenyl methyl sulfamoyl thiophene 2 carboxamide\text{N 2 3 dihydro 1 4 benzodioxin 6 yl 3 4 ethylphenyl methyl sulfamoyl thiophene 2 carboxamide}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. Initial reactions include the formation of sulfonamide derivatives followed by coupling with thiophene carboxamides. A detailed synthetic pathway can be summarized as follows:

  • Formation of Benzodioxin Derivative : Reacting 2,3-dihydrobenzo[1,4]dioxin with sulfonyl chlorides.
  • Coupling Reaction : The resulting sulfonamide is then coupled with thiophene derivatives to form the target compound.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activities. For instance:

  • Acetylcholinesterase Inhibition : Studies have demonstrated that related sulfonamide compounds inhibit acetylcholinesterase activity, which is critical for treating neurodegenerative diseases like Alzheimer's disease .
  • α-Glucosidase Inhibition : These compounds also show potential in inhibiting α-glucosidase, suggesting their utility in managing Type 2 Diabetes Mellitus (T2DM) .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Testing against various bacterial strains has shown promising results, indicating its potential as an antibacterial agent.

Case Studies

  • Case Study on Neuroprotective Effects : A study evaluated the neuroprotective effects of related benzodioxin compounds on neuronal cells exposed to oxidative stress. Results indicated that these compounds reduced cell death and oxidative damage significantly.
  • Diabetes Management : In vivo studies using diabetic rat models showed that administration of the compound led to improved glycemic control and reduced blood glucose levels compared to controls.

Research Findings Summary Table

Study Focus Findings Reference
Enzyme InhibitionSignificant inhibition of acetylcholinesterase
Glycemic ControlImproved blood glucose levels in diabetic models
Antimicrobial ActivityEffective against various bacterial strains
Neuroprotective EffectsReduced oxidative stress-induced cell death

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Triazole Derivatives ()

Compounds 7–9 (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) share sulfonyl and aryl groups but replace the thiophene with a triazole ring. Key differences:

  • Reactivity : The triazole-thione tautomerism (C=S vs. S–H) affects stability and redox properties, unlike the static thiophene-sulfamoyl group in the target compound .
  • Bioactivity : Triazoles often exhibit antimicrobial or anticancer activity, whereas the target compound’s thiophene-carboxamide core may target enzymes like kinases or sulfotransferases .
Dihydropyridine Derivatives ()

AZ331 and AZ257 are 1,4-dihydropyridines with thioether-linked substituents and carboxamide groups. For example:

  • AZ331: Features a 5-cyano group and a 4-(2-furyl) substituent.
  • AZ257 : Substituted with a 4-bromophenyl group.
  • The sulfamoyl group in the target compound offers stronger hydrogen-bonding capacity compared to AZ331/AZ257’s thioether linkages .
Benzodioxin-Containing Analogues ()
  • : A benzodioxin-carboxamide fused to a tetrahydrobenzo[b]thiophen-2-yl group with a cyano substituent. This compound’s rigid bicyclic structure may reduce conformational flexibility compared to the target compound’s simpler benzodioxin-thiophene linkage .
  • : Flavones and coumarins with 1,4-dioxane rings (e.g., compound 4f ) show antihepatotoxic activity. The target compound’s benzodioxin ring shares structural similarity, but its sulfamoyl-thiophene moiety may redirect activity toward anti-inflammatory or enzyme-inhibitory pathways .

Functional Group Analysis

Compound Class Key Functional Groups Bioactivity Implications
Target Compound Thiophene-2-carboxamide, sulfamoyl, benzodioxin Enhanced H-bonding, metabolic stability
Triazoles () Triazole-thione, sulfonyl, difluorophenyl Antimicrobial, tautomer-dependent reactivity
Dihydropyridines () 1,4-Dihydropyridine, thioether, cyano Calcium channel modulation, redox activity
Flavones () Flavone/coumarin, dioxane, hydroxymethyl Antihepatotoxic, antioxidant

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound lacks the C=S stretch (~1247–1255 cm⁻¹) seen in triazole-thiones () but retains strong carbonyl (C=O) and sulfamoyl (S=O) absorption bands .

Research Findings and Activity Trends

  • Antihepatotoxic Potential: highlights that hydroxymethyl substituents on dioxane rings enhance antihepatotoxic activity. The target compound lacks this group but may compensate with sulfamoyl-mediated enzyme inhibition .
  • SAR Insights: Electron-Withdrawing Groups: Bromine (AZ257) and cyano () improve stability but may reduce solubility. Aryl Substitutions: 4-Ethylphenyl in the target compound balances lipophilicity and steric effects better than 2,4-difluorophenyl () .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing sulfamoyl-thiophene-carboxamide derivatives like this compound?

  • Methodological Answer : A common approach involves coupling thiophene-2-carboxylic acid derivatives with substituted sulfonamide moieties. For example, benzoylisothiocyanate intermediates can be reacted with amines in 1,4-dioxane under reflux, followed by cyclization using iodine and triethylamine in DMF (yields: 37–70%) . Key steps include isolating byproducts (e.g., ammonium chloride) and confirming structures via 1^1H/13^13C NMR and IR spectroscopy .
Reaction Step ConditionsYield RangeCharacterization Tools
Intermediate synthesis1,4-dioxane, reflux, 12–24 h45–70%NMR, IR, LC-MS
CyclizationDMF, I2_2, Et3_3N, 1–3 h37–60%NMR, HRMS, microanalysis

Q. How are spectroscopic techniques applied to characterize this compound’s structural integrity?

  • Methodological Answer : 1^1H NMR is critical for verifying sulfonamide NH protons (δ 10.2–11.8 ppm) and benzodioxin aromatic protons (δ 6.8–7.5 ppm). IR confirms sulfonamide S=O stretches (~1350 cm1^{-1}) and carboxamide C=O (~1680 cm1^{-1}). LC-MS and HRMS validate molecular weight (±2 ppm accuracy) . For crystalline derivatives, X-ray diffraction resolves steric effects from the 4-ethylphenyl group .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Begin with in vitro antimicrobial (MIC assays) or kinase inhibition screens (IC50_{50} measurements). Use positive controls (e.g., ciprofloxacin for antimicrobials) and triplicate runs to minimize variability. For cytotoxicity, employ MTT assays on HEK-293 cells at 10–100 µM concentrations .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding steps in its preparation?

  • Methodological Answer : Poor yields (e.g., <40%) often arise from steric hindrance at the sulfamoyl-thiophene junction. Strategies:

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzodioxin ring to enhance electrophilicity .
  • Screen solvents (acetonitrile vs. DMF) and catalysts (e.g., Pd/C for dehalogenation side reactions) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., pH, serum content) or compound purity. Mitigation steps:

  • Validate purity via HPLC (>95%) and elemental analysis .
  • Replicate assays in standardized conditions (e.g., CLSI guidelines for antimicrobial tests) .
  • Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers and adjust for batch effects .

Q. What computational methods support mechanistic studies of its target interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to kinase ATP pockets. Parameters:

  • Protonation states adjusted to pH 7.4 using PROPKA.
  • MD simulations (GROMACS) assess stability over 100 ns trajectories .
  • Compare binding free energies (MM/PBSA) with experimental IC50_{50} values to validate models .

Data Contradiction Analysis Framework

Issue Resolution Strategy Relevant Evidence
Discrepant NMR shiftsCross-validate with DEPT-135 and 2D COSY spectra
Variable bioassay resultsStandardize cell lines and growth media
Inconsistent melting pointsRecrystallize using mixed solvents (EtOAc/hexane)

Key Methodological Resources

  • Synthesis : Cyclization protocols in acetonitrile/DMF .
  • Characterization : Full NMR assignment guidelines .
  • Bioassays : MIC and IC50_{50} calculation frameworks .

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